molecular formula C18H15Cl2NO3S B2928703 2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1421451-82-2

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2928703
CAS No.: 1421451-82-2
M. Wt: 396.28
InChI Key: LBYXUKZQFLFVNU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2NO3S and its molecular weight is 396.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound's synthesis often involves multi-step reactions, starting with foundational organic chemistry methods to combine specific functional groups like furan, thiophene, and dichlorophenoxy into a single molecule. For instance, the synthesis of related compounds involves the Gewald reaction, a versatile method for synthesizing thiophenes, which might be adapted for creating structures similar to the compound . These processes are crucial for producing the compound in pure form for further studies (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antimicrobial Activity

Compounds containing furan and thiophene groups have been explored for their antimicrobial properties. The presence of these heterocycles in a molecule can contribute to significant biological activity. Research on similar compounds has shown that they possess antimicrobial activity against a range of microorganisms, making them potential candidates for drug development and other antimicrobial applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S/c19-14-3-4-17(16(20)8-14)24-12-18(22)21(9-13-5-6-23-11-13)10-15-2-1-7-25-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXUKZQFLFVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.